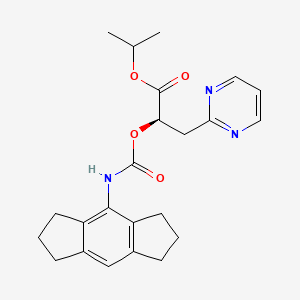
S7V5RX5Wbz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NT-0796 is a small molecule inhibitor of the NLRP3 inflammasome, developed by NodThera. This compound has shown promise in treating chronic inflammatory diseases by selectively inhibiting the NLRP3 inflammasome, a key regulator of the body’s inflammation response .
Preparation Methods
The synthetic routes and reaction conditions for NT-0796 involve novel chemistry that provides unprecedented potency and potential for prolonged pharmacodynamic effects. The compound is designed to be orally bioavailable and capable of crossing the blood-brain barrier . Specific details on the industrial production methods are not publicly available, but the compound’s development has involved extensive preclinical and clinical testing to ensure its efficacy and safety .
Chemical Reactions Analysis
NT-0796 undergoes several types of chemical reactions, primarily focusing on its interaction with the NLRP3 inflammasome. The compound selectively inhibits NLRP3, reducing levels of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 . The major products formed from these reactions are reduced inflammatory biomarkers, which have been observed in both preclinical and clinical studies .
Scientific Research Applications
NT-0796 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying inflammasome inhibition. In biology and medicine, NT-0796 has shown potential in treating neuroinflammatory and peripheral inflammatory diseases, including Parkinson’s disease and other neurodegenerative conditions . The compound’s ability to cross the blood-brain barrier and reduce neuroinflammation makes it a promising candidate for addressing unmet medical needs in these areas .
Mechanism of Action
NT-0796 exerts its effects by selectively inhibiting the NLRP3 inflammasome, an upstream regulator of the body’s inflammation response. This inhibition reduces the levels of pro-inflammatory cytokines interleukin-1 beta and interleukin-18, which play a significant role in chronic inflammation . The compound’s ability to cross the blood-brain barrier allows it to target neuroinflammatory pathways, providing a potential therapeutic approach for neurodegenerative diseases .
Comparison with Similar Compounds
NT-0796 is unique in its ability to cross the blood-brain barrier and selectively inhibit the NLRP3 inflammasome with high potency. Similar compounds include other NLRP3 inflammasome inhibitors developed by NodThera, such as NT-0249, which is peripherally restricted and does not cross the blood-brain barrier . The differentiation in chemistry and pharmacokinetic profiles between NT-0796 and other NLRP3 inhibitors highlights its uniqueness and potential advantages in treating neuroinflammatory diseases .
Properties
CAS No. |
2272917-13-0 |
|---|---|
Molecular Formula |
C23H27N3O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C23H27N3O4/c1-14(2)29-22(27)19(13-20-24-10-5-11-25-20)30-23(28)26-21-17-8-3-6-15(17)12-16-7-4-9-18(16)21/h5,10-12,14,19H,3-4,6-9,13H2,1-2H3,(H,26,28)/t19-/m1/s1 |
InChI Key |
UMUQEMHROZVOTF-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Canonical SMILES |
CC(C)OC(=O)C(CC1=NC=CC=N1)OC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


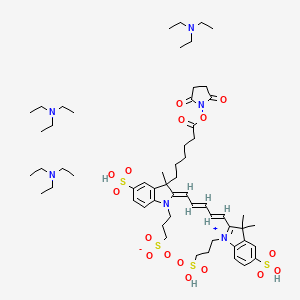
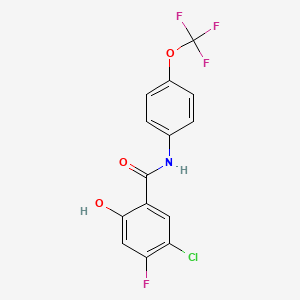
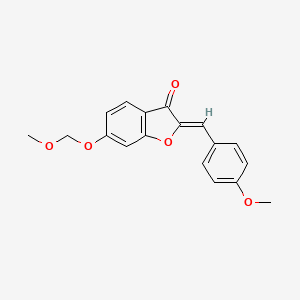
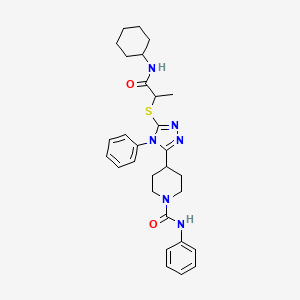
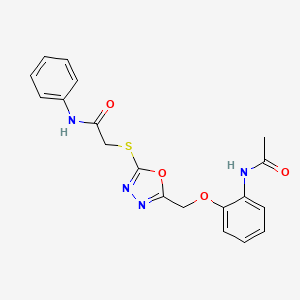
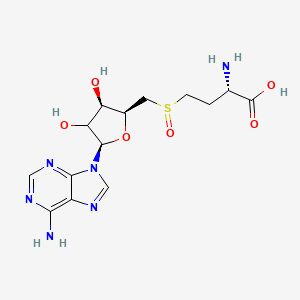
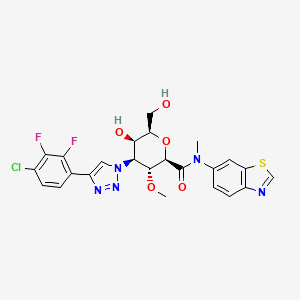
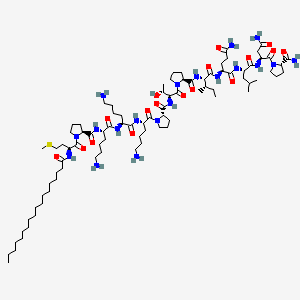
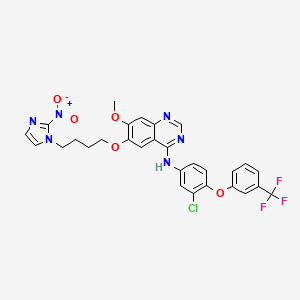
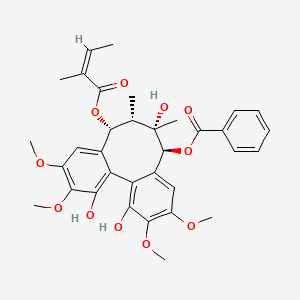
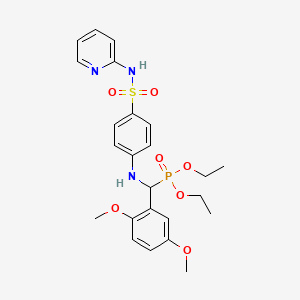
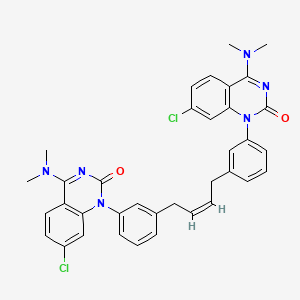
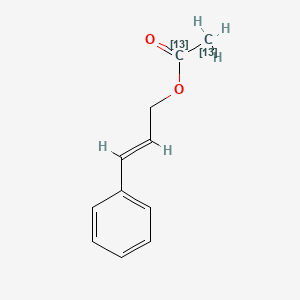
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
